Monoisopropyl Fumarate

概要

説明

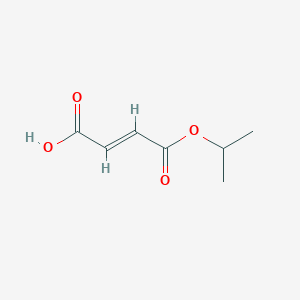

Monoisopropyl fumarate is an organic compound with the molecular formula C7H10O4. It is a monoester derivative of fumaric acid, where one of the carboxyl groups is esterified with isopropyl alcohol. This compound is known for its applications in various chemical and industrial processes due to its unique chemical properties.

作用機序

Target of Action

Monoisopropyl Fumarate (MIF) primarily targets the Nuclear factor erythroid-derived 2-related factor (Nrf2) and GPR109A , a fatty acid receptor found in the lysosomes of immune cells . Nrf2 plays a crucial role in cellular defense against oxidative stress, while GPR109A is involved in anti-inflammatory responses .

Mode of Action

MIF, as a derivative of fumarate, is believed to interact with its targets through a series of biochemical reactions. It is thought to involve the degradation of dimethyl fumarate to its active metabolite, monomethyl fumarate (MMF), which then up-regulates the Nrf2 pathway . MMF has been shown to interact directly with the Kelch-like erythroid cell-derived (ECH) associated protein-1 (KEAP-1), leading to the activation of Nrf2 . Additionally, MMF is proposed to act as a ligand to GPR109A .

Biochemical Pathways

The activation of Nrf2 by MIF leads to an anti-inflammatory immune response due to type II myeloid cell and Th2 cell differentiation and neuroprotection . This involves both Nrf2-dependent and independent pathways . Furthermore, the interaction of MMF with GPR109A in immune cells leads to changes in peripheral immune cell composition and function, alteration in CNS cell-specific functions, and effects on the blood-brain barrier .

Pharmacokinetics

It is known that after oral intake, dimethyl fumarate, a related compound, is mostly hydrolyzed to monomethyl fumarate (mmf) in the small intestine . It is believed that both dimethyl fumarate and its primary metabolite MMF are responsible for its therapeutic effect .

Result of Action

The activation of Nrf2 and GPR109A by MIF leads to a decrease in inflammation and an increase in neuroprotection . This results in changes in peripheral immune cell composition and function, alteration in CNS cell-specific functions, and effects on the blood-brain barrier .

Action Environment

Environmental factors can influence the action, efficacy, and stability of MIF. For instance, exposure to certain environmental chemicals could enhance or inhibit the activity of hepatic mixed function oxidases that metabolize drugs and other foreign chemicals . .

準備方法

Synthetic Routes and Reaction Conditions: Monoisopropyl fumarate can be synthesized through the esterification of fumaric acid with isopropyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the preparation of this compound involves the continuous esterification of fumaric acid with isopropyl alcohol. The process is conducted in a reactor equipped with a distillation column to remove water formed during the reaction. The reaction temperature is maintained between 100°C to 220°C to optimize the yield of the ester .

化学反応の分析

Types of Reactions: Monoisopropyl fumarate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form fumaric acid.

Reduction: It can be reduced to form the corresponding alcohol.

Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other nucleophiles.

Major Products Formed:

Oxidation: Fumaric acid.

Reduction: Isopropyl alcohol and fumaric acid.

Substitution: Various substituted fumarates depending on the nucleophile used.

科学的研究の応用

Monoisopropyl fumarate has several applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of inflammatory diseases.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

類似化合物との比較

Monoisopropyl fumarate can be compared with other similar compounds, such as:

Dimethyl fumarate: Known for its use in the treatment of multiple sclerosis and psoriasis.

Diethyl fumarate: Used in the synthesis of various organic compounds and as a plasticizer.

Monomethyl fumarate: An active metabolite of dimethyl fumarate with similar biological activities.

Uniqueness: this compound is unique due to its specific ester group, which imparts distinct chemical properties and reactivity compared to other fumarate esters. Its applications in both industrial and research settings highlight its versatility and importance in various fields .

生物活性

Monoisopropyl fumarate (MIF) is a fumaric acid derivative that has garnered attention in various fields, particularly due to its potential biological activities and therapeutic applications. This article explores the biological activity of MIF, focusing on its mechanisms of action, pharmacokinetics, and applications in medicine and industry, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound is an ester formed from fumaric acid and isopropanol, with the chemical formula . Its structure includes a central carbon chain with a double bond between two carbon atoms and two ester groups. This configuration contributes to its electrophilic nature, allowing it to interact with various biomolecules.

Targets of Action

MIF primarily targets:

- Nuclear factor erythroid-derived 2-related factor (Nrf2) : A key regulator of the antioxidant response.

- GPR109A : A receptor involved in the immune response, particularly in macrophages.

Mode of Action

The activation of Nrf2 by MIF leads to an anti-inflammatory response through several biochemical pathways. MIF is believed to undergo hydrolysis to monomethyl fumarate (MMF), which then activates the Nrf2 pathway, promoting the expression of antioxidant genes and reducing inflammation.

Biochemical Pathways

The activation of Nrf2 results in:

- Increased neuroprotection : MIF has shown potential in protecting neuronal cells from oxidative stress.

- Anti-inflammatory effects : It promotes differentiation into type II myeloid cells and Th2 cells, enhancing the immune response against inflammation.

Pharmacokinetics

MIF is primarily absorbed in the gastrointestinal tract where it is hydrolyzed into MMF. The pharmacokinetic profile indicates that after oral administration, it exhibits rapid absorption and metabolism. Studies suggest that environmental factors may influence its efficacy by affecting metabolic pathways involved in drug metabolism.

Anti-inflammatory Properties

Research indicates that MIF possesses significant anti-inflammatory properties. A study demonstrated that MIF administration led to a marked reduction in pro-inflammatory cytokines, suggesting its potential utility in treating inflammatory diseases such as psoriasis and multiple sclerosis .

Antimicrobial Activity

MIF has been investigated for its antimicrobial properties. It has shown effectiveness against various pathogens, including Listeria monocytogenes. The compound's ability to inhibit the GAD system in bacteria contributes to its antimicrobial action under acidic conditions . This suggests potential applications in food preservation and decontamination processes.

Neuroprotective Effects

MIF's activation of the Nrf2 pathway also points to its neuroprotective capabilities. Research indicates that it may help mitigate neurodegenerative processes by reducing oxidative stress within neuronal cells .

Case Studies

- Psoriasis Treatment : A clinical trial involving patients with psoriasis demonstrated that treatment with fumarate derivatives, including MIF, resulted in significant improvements in skin lesions and overall disease severity .

- Multiple Sclerosis : In a controlled study, patients receiving MIF exhibited reduced relapse rates compared to those on placebo, indicating its potential as a therapeutic agent for autoimmune conditions .

Research Findings Summary

特性

IUPAC Name |

(E)-4-oxo-4-propan-2-yloxybut-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4/c1-5(2)11-7(10)4-3-6(8)9/h3-5H,1-2H3,(H,8,9)/b4-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWUIHQFQLSWYED-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7529-87-5 | |

| Record name | Monoisopropyl Fumarate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。